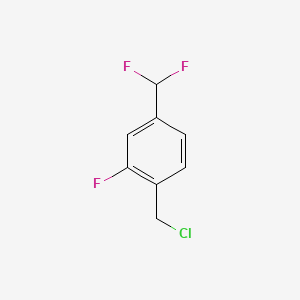
1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with chloromethyl, difluoromethyl, and fluorine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(chloromethyl)-4-(difluoromethyl)-2-fluorobenzene typically involves the introduction of the chloromethyl and difluoromethyl groups onto a fluorobenzene ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group, followed by chloromethylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced difluoromethylation techniques, such as those involving fluoroform, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Radical Reactions: The difluoromethyl group can participate in radical reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and radical initiators for radical reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while radical reactions can lead to the formation of complex fluorinated compounds .
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials with specific properties, such as increased stability and reactivity
Wirkmechanismus
The mechanism by which 1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene exerts its effects involves its interaction with molecular targets through its functional groups. The chloromethyl and difluoromethyl groups can participate in various chemical reactions, leading to the formation of new compounds with specific biological activities. The pathways involved in these interactions depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Chloromethyl)-4-(trifluoromethyl)-2-fluorobenzene
- 1-(Chloromethyl)-4-(methyl)-2-fluorobenzene
- 1-(Chloromethyl)-4-(difluoromethyl)-2-chlorobenzene
Uniqueness
1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene is unique due to the presence of both chloromethyl and difluoromethyl groups on the same benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Eigenschaften
Molekularformel |
C8H6ClF3 |
|---|---|
Molekulargewicht |
194.58 g/mol |
IUPAC-Name |
1-(chloromethyl)-4-(difluoromethyl)-2-fluorobenzene |
InChI |
InChI=1S/C8H6ClF3/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3,8H,4H2 |
InChI-Schlüssel |
QMNWDMPWJKXEIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)F)F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


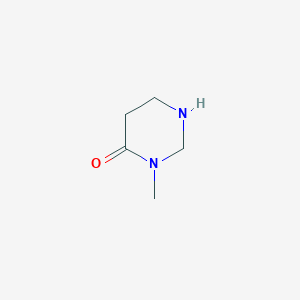
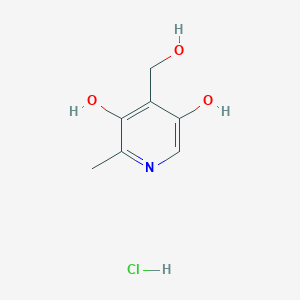
![6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14020488.png)
![S-[2-chloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14020495.png)
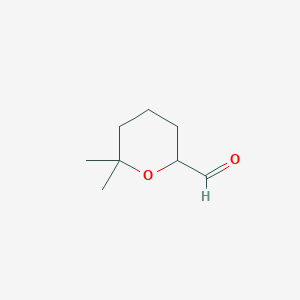
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B14020504.png)
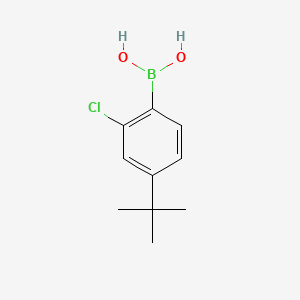

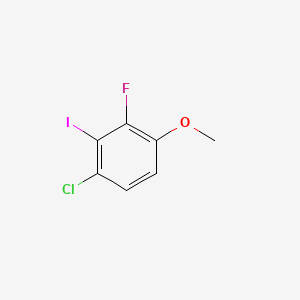
![(6aS)-2-methoxy-3-phenylmethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B14020528.png)

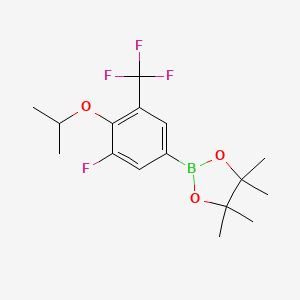
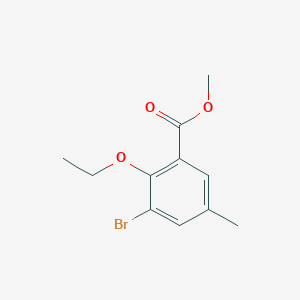
![2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride](/img/structure/B14020554.png)
